molecular formula C13H22O B14561166 4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal CAS No. 61775-70-0

4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal

Cat. No.: B14561166
CAS No.: 61775-70-0
M. Wt: 194.31 g/mol
InChI Key: OFLYIGYRQPJNTB-UHFFFAOYSA-N
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Description

4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal is an organic compound with a complex structure, characterized by a cyclopropyl ring substituted with dimethyl and methylprop-1-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid with butanal under specific conditions. The reaction may require catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,2-Dimethyl-3-(2-methylprop-1-EN-1-YL)cyclopropyl]butanal is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

CAS No.

61775-70-0

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]butanal

InChI

InChI=1S/C13H22O/c1-10(2)9-12-11(13(12,3)4)7-5-6-8-14/h8-9,11-12H,5-7H2,1-4H3

InChI Key

OFLYIGYRQPJNTB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)CCCC=O)C

Origin of Product

United States

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